2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
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Overview
Description
2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)ACETAMIDE is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the cyclohexyl group attachment, and the introduction of the triazolopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Pyrrole derivatives: Known for their biological activities and applications in medicinal chemistry.
Uniqueness
2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}-N-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPYL)ACETAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[1-(pyrrol-1-ylmethyl)cyclohexyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C22H29N5O/c28-21(17-22(11-3-1-4-12-22)18-26-14-6-7-15-26)23-13-8-10-20-25-24-19-9-2-5-16-27(19)20/h2,5-7,9,14-16H,1,3-4,8,10-13,17-18H2,(H,23,28) |
InChI Key |
JYTXGYKHQOXJET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCCCC2=NN=C3N2C=CC=C3)CN4C=CC=C4 |
Origin of Product |
United States |
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